REACTION_CXSMILES
|
[Br:1][C:2]1[C:3](Cl)=[N:4][CH:5]=[CH:6][CH:7]=1.[NH2:9][C:10]1[CH:11]=[CH:12][C:13]([OH:16])=[N:14][CH:15]=1.C(=O)([O-])[O-].[Cs+].[Cs+].CS(C)=O>CCOC(C)=O>[Br:1][C:2]1[C:3]([O:16][C:13]2[N:14]=[CH:15][C:10]([NH2:9])=[CH:11][CH:12]=2)=[N:4][CH:5]=[CH:6][CH:7]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
7.27 g
|
Type
|
reactant
|
Smiles
|
BrC=1C(=NC=CC1)Cl
|
Name
|
|
Quantity
|
4.99 g
|
Type
|
reactant
|
Smiles
|
NC=1C=CC(=NC1)O
|
Name
|
cesium carbonate
|
Quantity
|
36.9 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
Name
|
|
Quantity
|
37.8 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a stir bar
|
Type
|
CUSTOM
|
Details
|
The vessel was sealed
|
Type
|
CUSTOM
|
Details
|
placed in a preheated oil bath at 130° C
|
Type
|
CUSTOM
|
Details
|
the whole solution was sonicated
|
Type
|
CUSTOM
|
Details
|
the top solution was decanted through a pad of celite and silica gel (each layer
|
Type
|
WAIT
|
Details
|
left in the flask
|
Type
|
CUSTOM
|
Details
|
to remove the product and DMSO from the salt
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
to give an oil which
|
Type
|
EXTRACTION
|
Details
|
The product was extracted with EtOAc (3×300 mL) and DCM (1×100 mL)
|
Type
|
WASH
|
Details
|
The EtOAc and DCM layers were washed separately with a minimum amount of brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phases were dried separately over a minimum amount of MgSO4
|
Type
|
FILTRATION
|
Details
|
The MgSO4 was filtered off
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
A wet, light green solid was obtained
|
Type
|
CUSTOM
|
Details
|
The solid was triturated with hexanes
|
Type
|
FILTRATION
|
Details
|
The solid was filtered off
|
Type
|
CUSTOM
|
Details
|
collected
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Type
|
CUSTOM
|
Details
|
The product, 6-(3-bromopyridin-2-yloxy)pyridin-3-amine was collected as tan solids
|
Type
|
CUSTOM
|
Details
|
A second batch was obtained from the filtrate
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
to give an oil
|
Type
|
CUSTOM
|
Details
|
The oil was purified by ISCO column chromatography
|
Type
|
CUSTOM
|
Details
|
A light yellow solid, was obtained
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Type
|
CUSTOM
|
Details
|
A wet, green solid was obtained
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Reaction Time |
18 h |
Name
|
|
Type
|
|
Smiles
|
BrC=1C(=NC=CC1)OC1=CC=C(C=N1)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |